
4-(2-Methylpropoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-メチルプロポキシ)ベンズアミドは、分子式C11H15NO2の有機化合物です。これはベンズアミドの誘導体であり、ベンゼン環はパラ位に2-メチルプロポキシ基で置換されています。
準備方法
合成経路と反応条件
4-(2-メチルプロポキシ)ベンズアミドは、4-(2-メチルプロポキシ)安息香酸とアンモニアまたはアミンの直接縮合によって合成することができます。 この反応は通常、触媒を必要とし、反応速度と収率を高めるために超音波照射下で行うことができます 。 一般的に使用される触媒は、珪藻土に固定化されたルイス酸性イオン液体(珪藻土@IL/ZrCl4)であり、ベンズアミドの合成のための活性部位を提供します .
工業生産方法
工業的な環境では、4-(2-メチルプロポキシ)ベンズアミドの合成は、温度、圧力、反応物の濃度などの反応条件を最適化することによってスケールアップできます。連続フローリアクターと高度な触媒システムの使用により、生産プロセスの効率と収率をさらに向上させることができます。
化学反応の分析
反応の種類
4-(2-メチルプロポキシ)ベンズアミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸または他の酸化誘導体に変換することができます。
還元: 還元反応は、アミド基をアミン基に変換することができます。
置換: ベンゼン環は、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 求電子置換反応は、通常、ニトロ化には硝酸(HNO3)、スルホン化には硫酸(H2SO4)、ハロゲン化にはハロゲン(Cl2、Br2)などの試薬を必要とします。
生成される主な生成物
酸化: 4-(2-メチルプロポキシ)安息香酸。
還元: 4-(2-メチルプロポキシ)ベンジルアミン。
置換: 特定の反応条件に応じて、さまざまな置換誘導体。
科学的研究の応用
4-(2-メチルプロポキシ)ベンズアミドは、科学研究においていくつかの応用があります。
作用機序
4-(2-メチルプロポキシ)ベンズアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。たとえば、生物学的システムでは、特定の酵素や受容体を阻害し、観察される生物学的効果をもたらす可能性があります。 特定の分子標的や経路は、特定の用途や使用のコンテキストによって異なる場合があります .
類似化合物との比較
4-(2-メチルプロポキシ)ベンズアミドは、以下のベンズアミド誘導体と比較することができます。
4-メトキシベンズアミド: 2-メチルプロポキシ基の代わりにメトキシ基を持つ類似の構造。
4-エトキシベンズアミド: 2-メチルプロポキシ基の代わりにエトキシ基を含む。
4-ブトキシベンズアミド: 2-メチルプロポキシ基の代わりにブトキシ基を含む。
独自性
4-(2-メチルプロポキシ)ベンズアミド中の2-メチルプロポキシ基の存在は、疎水性の増加や立体障害など、独自の化学的および物理的特性を付与し、その反応性や他の分子との相互作用に影響を与える可能性があります。
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) |
InChIキー |
DLJXEPWUMZTZKU-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


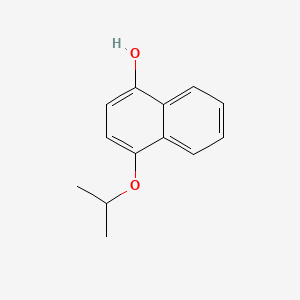
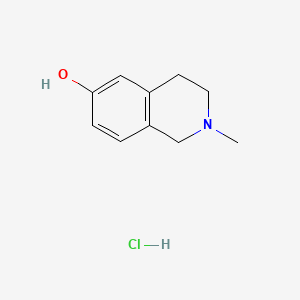
![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)
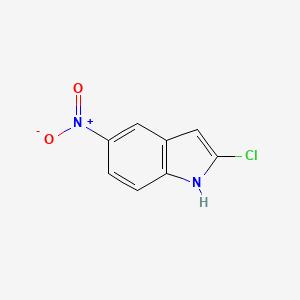
![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)
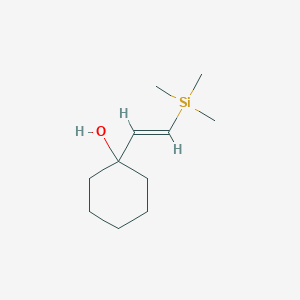
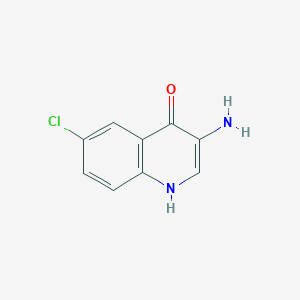





![2-Aminopyrido[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B11901069.png)

